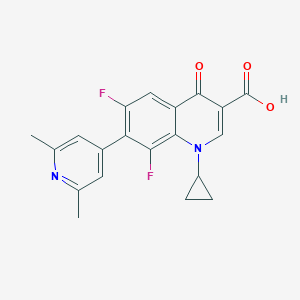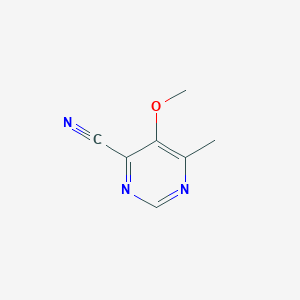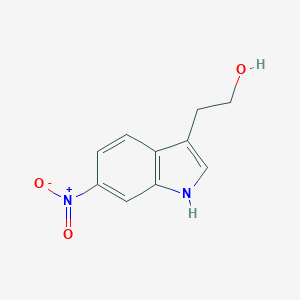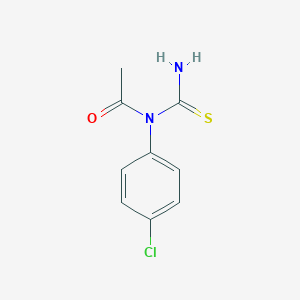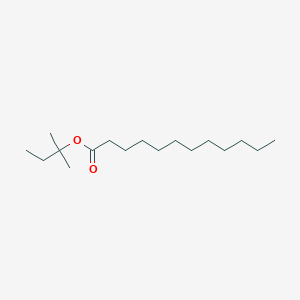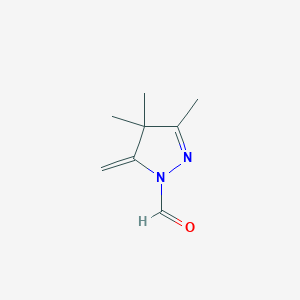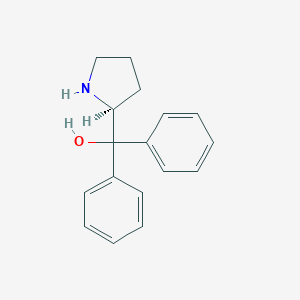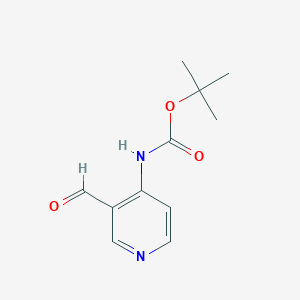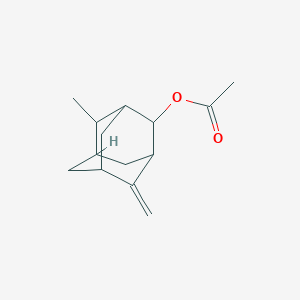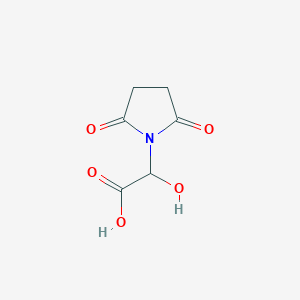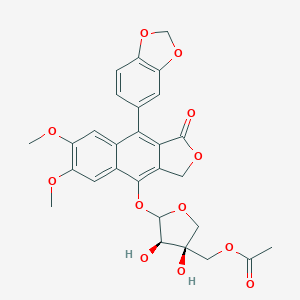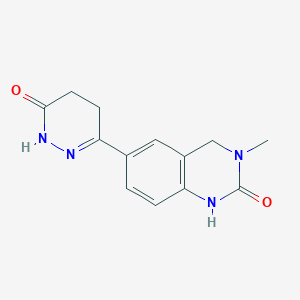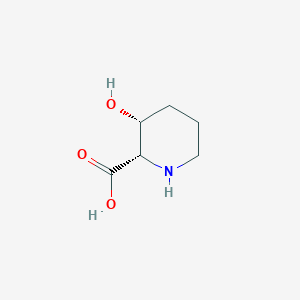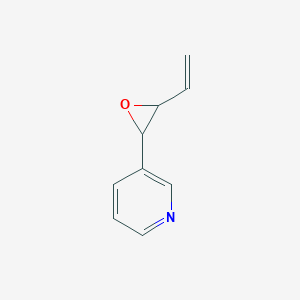
3-(3-Vinyl-2-oxiranyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(3-vinyl-2-oxiranyl)pyridine, 3-vinyl-2,4,5-trihydroxypyridine, and 3-vinylpyridine-2,4,5-triol. It is a member of the pyridine family and has a molecular formula of C8H7NO2.
Applications De Recherche Scientifique
3-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable research areas include:
1. Pharmaceutical Research: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new materials. It has been shown to have excellent thermal stability and can be used as a building block for the synthesis of new polymers.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in environmental remediation. It has been shown to be an effective adsorbent for heavy metal ions, making it a promising candidate for the removal of pollutants from water.
Mécanisme D'action
The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-inflammatory: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-inflammatory properties. It inhibits the production of inflammatory mediators, which can help reduce inflammation in the body.
2. Anti-tumor: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-tumor properties. It inhibits the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells.
3. Antioxidant: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be purified by column chromatography. However, one of the main limitations of using this compound is its instability in certain conditions. It can decompose under acidic or basic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3-Vinyl-2-oxiranyl)pyridine. Some of the most notable directions include:
1. Development of New Drugs: 3-(3-Vinyl-2-oxiranyl)pyridine has shown promising results in the development of new drugs. Future research could focus on the synthesis of new derivatives and their potential applications in the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in the development of new materials. Future research could focus on the synthesis of new polymers and their properties.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in environmental remediation. Future research could focus on the development of new adsorbents for the removal of pollutants from water.
Conclusion:
In conclusion, 3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(3-Vinyl-2-oxiranyl)pyridine involves the reaction of 3-vinylpyridine with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out at room temperature and atmospheric pressure. The yield of the reaction is typically high, and the product can be purified by column chromatography.
Propriétés
Numéro CAS |
119875-67-1 |
|---|---|
Nom du produit |
3-(3-Vinyl-2-oxiranyl)pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |
Clé InChI |
ZTMKEYXIGNYEBF-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
SMILES canonique |
C=CC1C(O1)C2=CN=CC=C2 |
Synonymes |
Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



